molecular formula C12H16Cl2N2OS B4277295 N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide

Cat. No. B4277295
M. Wt: 307.2 g/mol
InChI Key: IZAHNXYQQYXZLN-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide, commonly known as tert-butyl thiazole carboxamide (TBTC), is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBTC is a small molecule that has been synthesized using various methods and has shown potential in a wide range of applications.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to modulate the expression of various genes involved in cancer progression, including the upregulation of p21 and the downregulation of cyclin D1.

Advantages and Limitations for Lab Experiments

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has several advantages for lab experiments, including its high purity and stability. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is also readily available and can be synthesized using various methods. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide research. One area of interest is the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide and its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, the development of new methods for the synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide and its derivatives could lead to the discovery of new compounds with improved properties.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is in the field of cancer research. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2OS/c1-10(2,3)7-5-18-9(15-7)16-8(17)11(4)6-12(11,13)14/h5H,6H2,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAHNXYQQYXZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide
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N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide
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N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide
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N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Reactant of Route 5
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N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Reactant of Route 6
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N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide

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